molecular formula C9H14N2O B1380760 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol CAS No. 1557879-32-9

1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol

Cat. No. B1380760
CAS RN: 1557879-32-9
M. Wt: 166.22 g/mol
InChI Key: JWBMUUPMZNUHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol” is a chemical compound with the molecular formula C9H14N2O . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O/c1-7(12)9-5-4-8(6-10-9)11(2)3/h4-7,12H,1-3H3 . This indicates that the compound has a pyridin-2-yl group attached to an ethan-1-ol group, with a dimethylamino group attached to the 5-position of the pyridine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.22 . It is a powder at room temperature .

Scientific Research Applications

Biochemistry

In biochemistry, the compound could be utilized in enzyme inhibition studies due to its potential to interact with active sites. This interaction can help in understanding enzyme mechanisms and designing inhibitors that can regulate enzyme activity, which is crucial in disease treatment and prevention.

Each of these applications leverages the unique chemical structure of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol , demonstrating its versatility and importance in various fields of scientific research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[5-(dimethylamino)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(12)9-5-4-8(6-10-9)11(2)3/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMUUPMZNUHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol

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